molecular formula C15H21N7OS B2931946 4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2415490-27-4

4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B2931946
CAS No.: 2415490-27-4
M. Wt: 347.44
InChI Key: LHBBWCVSFMBOBP-UHFFFAOYSA-N
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Description

4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. The piperazine ring is often introduced through nucleophilic substitution reactions, while the pyrimidine ring can be synthesized via condensation reactions involving appropriate precursors. The final step involves the coupling of these ring systems under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and pyrimidine rings can enhance binding affinity and specificity, while the morpholine ring can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities, including antimicrobial and anticancer properties.

    Piperazine Derivatives: Compounds with piperazine rings are known for their use in pharmaceuticals, particularly as antipsychotic and antihistamine agents.

    Pyrimidine Derivatives: These compounds are widely used in medicinal chemistry for their antiviral and anticancer activities.

Uniqueness

The uniqueness of 4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine lies in its combination of multiple functional groups, which can provide a synergistic effect in its biological and chemical activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7OS/c1-12-18-19-15(24-12)22-6-4-20(5-7-22)13-2-3-16-14(17-13)21-8-10-23-11-9-21/h2-3H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBBWCVSFMBOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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